

Molecular weight of 2'-Trifluoromethyl-biphenyl-4-carboxylic acid

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Compound of Interest

Compound Name: 2'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No.: B173553

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An In-Depth Technical Guide to the Molecular Weight of **2'-Trifluoromethyl-biphenyl-4-carboxylic acid**

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **2'-Trifluoromethyl-biphenyl-4-carboxylic acid**, a key fluorinated building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details both the theoretical calculation and the experimental determination of its molecular weight. We delve into the underlying principles, present step-by-step protocols for mass spectrometric analysis, and discuss the significance of precise molecular weight determination in the context of synthesis, characterization, and regulatory compliance. This guide serves as an authoritative resource, integrating fundamental chemical principles with practical laboratory insights.

Introduction to 2'-Trifluoromethyl-biphenyl-4-carboxylic acid

2'-Trifluoromethyl-biphenyl-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl backbone. This structure is distinguished by a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2'-position. The presence of the trifluoromethyl (CF₃) group, a common bioisostere for a methyl or chloro group, is of particular interest in drug discovery. It

can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. As such, this compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and advanced materials[1].

Accurate determination of molecular weight is a fundamental and non-negotiable step in chemical research and development. It serves as the initial confirmation of a substance's identity following synthesis and is a prerequisite for all subsequent quantitative work, including stoichiometric calculations for reactions, preparation of standard solutions, and dosage calculations in pharmacological studies. This guide will explore the molecular weight of this specific compound from both a theoretical and an experimental standpoint.

Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring the validity of any scientific data. The properties of biphenyl carboxylic acid derivatives can vary significantly based on the substitution pattern of the functional groups. For the subject of this guide, the specific isomer is **2'-Trifluoromethyl-biphenyl-4-carboxylic acid**.

| Identifier | Value | Source |
|----------------------------|--|-----------|
| IUPAC Name | 4-[2-(Trifluoromethyl)phenyl]benzoic acid | [2] |
| CAS Number | 198205-79-7 | [3][4] |
| Molecular Formula | C ₁₄ H ₉ F ₃ O ₂ | [2][3][5] |
| Molecular Weight (Average) | 266.22 g/mol | [3][6] |
| Monoisotopic Mass | 266.055464 Da | [2][5] |

Note: Data for related isomers, such as 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-17-6), are sometimes referenced in literature and databases. This isomer, also known as Xenalipin, has shown hypolipidemic activity[6][7][8]. It is crucial for researchers to verify the CAS number to ensure they are working with the correct compound.

Theoretical Molecular Weight: Calculation and Principles

The theoretical molecular weight is a calculated value based on a compound's molecular formula and the atomic weights of its constituent elements. It is a cornerstone of chemical identity.

Average Molecular Weight

The average molecular weight is calculated using the weighted average of the atomic masses of the elements, accounting for the natural abundance of their isotopes.

Calculation Protocol:

- List Elements and Counts: From the molecular formula $C_{14}H_9F_3O_2$, we have:
 - Carbon (C): 14 atoms
 - Hydrogen (H): 9 atoms
 - Fluorine (F): 3 atoms
 - Oxygen (O): 2 atoms
- Use Standard Atomic Weights:
 - Atomic weight of C: 12.011 u
 - Atomic weight of H: 1.008 u
 - Atomic weight of F: 18.998 u
 - Atomic weight of O: 15.999 u
- Calculate Total Mass:
 - Mass from C: $14 * 12.011 = 168.154$ u

- Mass from H: $9 \times 1.008 = 9.072 \text{ u}$
- Mass from F: $3 \times 18.998 = 56.994 \text{ u}$
- Mass from O: $2 \times 15.999 = 31.998 \text{ u}$
- Sum for Molecular Weight:
 - $168.154 + 9.072 + 56.994 + 31.998 = 266.218 \text{ g/mol}$

This value, often rounded to 266.22 g/mol , is used for bulk calculations like weighing reagents for a reaction[3][6].

Monoisotopic Mass

In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ^{12}C , ^1H , ^{19}F , ^{16}O). This value is paramount in high-resolution mass spectrometry.

- Monoisotopic Mass of $\text{C}_{14}\text{H}_9\text{F}_3\text{O}_2 = 266.055464 \text{ Da}$ [2][5]

The distinction is critical: the average weight is for macroscopic samples, while the monoisotopic mass corresponds to the specific peak observed for the molecule containing the most common isotopes in an MS experiment.

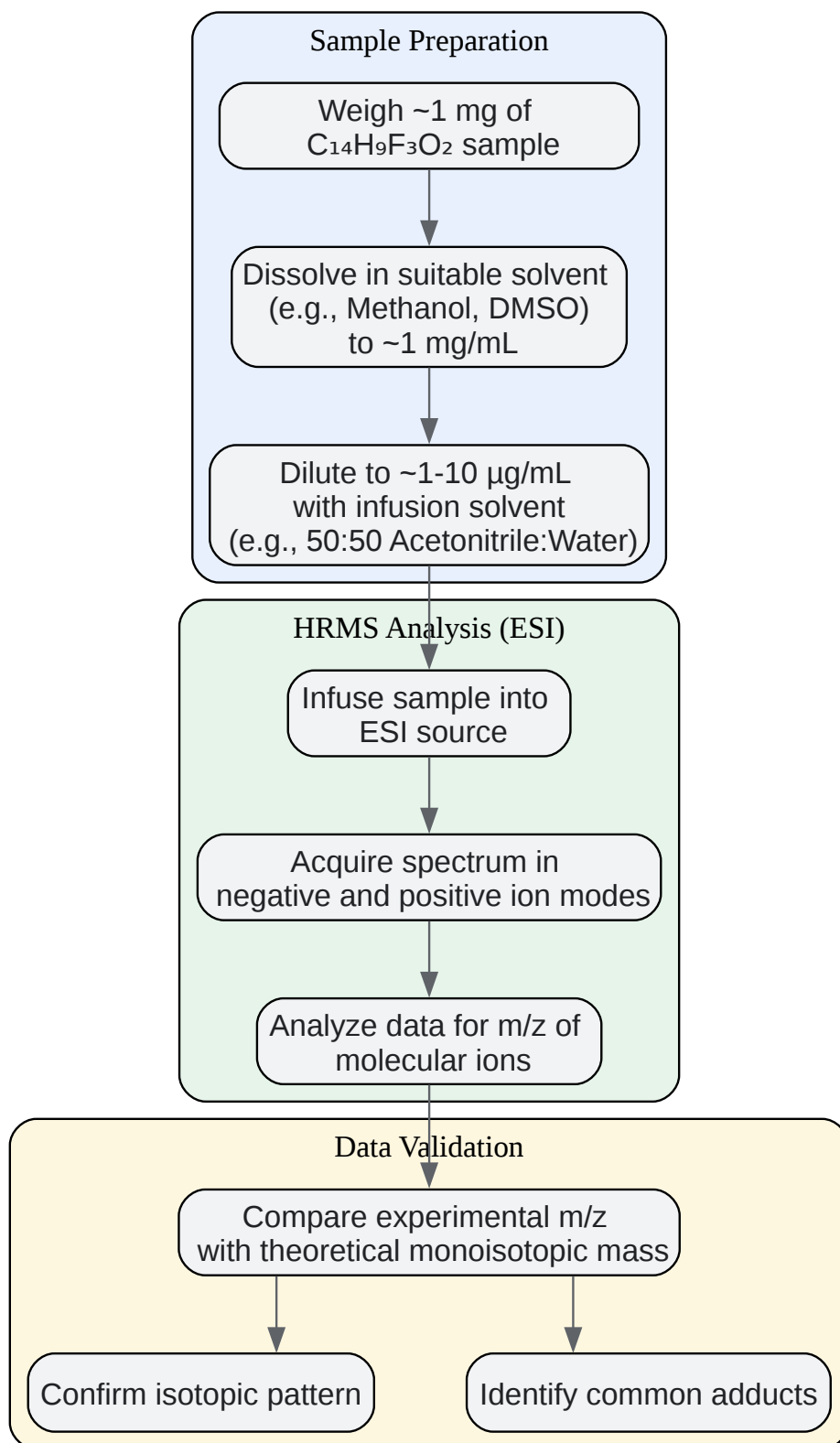
Experimental Determination of Molecular Weight

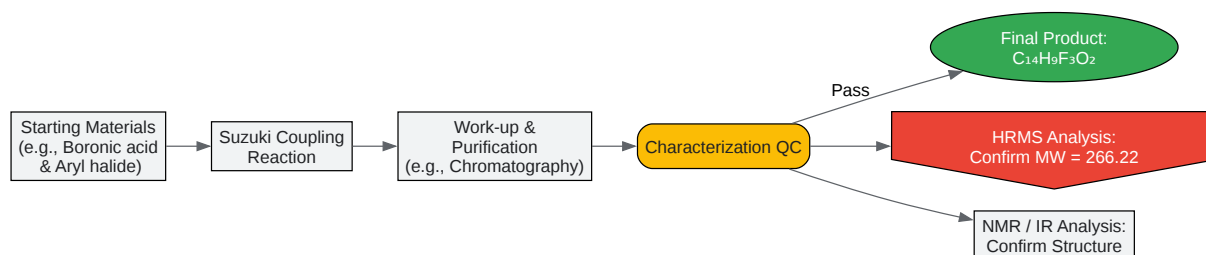
While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass Spectrometry (MS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation.

Experimental Workflow Diagram:





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Caption: Quality control workflow in chemical synthesis.

After purification, HRMS provides rapid and definitive confirmation that the target compound has been formed. This data, when combined with other characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a complete and validated profile of the molecule, ensuring its suitability for subsequent use in research or drug development pipelines.[1]

Conclusion

The molecular weight of **2'-Trifluoromethyl-biphenyl-4-carboxylic acid** is a fundamental property central to its identity and application. The theoretically calculated average molecular weight of 266.22 g/mol is essential for macroscopic laboratory work, while the monoisotopic mass of 266.055464 Da is the precise value sought in modern analytical verification. High-resolution mass spectrometry stands as the definitive method for experimental confirmation, providing the accuracy and confidence required by scientific and regulatory standards. For any researcher working with this compound, a thorough understanding and verification of its molecular weight is the first and most critical step toward reliable and reproducible scientific outcomes.

References

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Sources

- 1. ajgreenchem.com [ajgreenchem.com]
- 2. PubChemLite - 2'-trifluoromethyl [1,1'-biphenyl]-4-carboxylic acid (C₁₄H₉F₃O₂) [pubchemlite.lcsb.uni.lu]
- 3. 2'-Trifluoromethyl-biphenyl-4-carboxylic acid [oakwoodchemical.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Buy 2-(Trifluoromethyl)-4-biphenylcarboxylic acid [smolecule.com]
- 6. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid | 84392-17-6 [chemicalbook.com]
- 7. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. medchemexpress.com [medchemexpress.com]
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